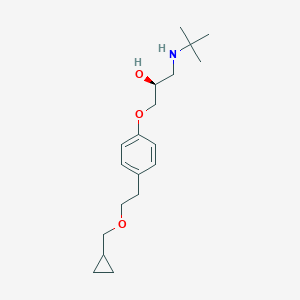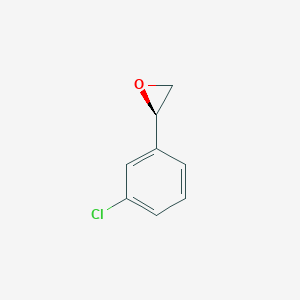
(S)-3-chlorostyrene oxide
Overview
Description
(S)-3-Chlorostyrene oxide, also known as (S)-3-Chloro-1-phenylprop-2-en-1-ol, is a chemical compound that is widely used in the synthesis of various organic compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of polymers, in particular polystyrene, and is an important component of many industrial processes.
Scientific Research Applications
Synthesis and Applications in Drug Development :
- (R)-3-chlorostyrene oxide is a key intermediate for the preparation of β-adrenergic agonists with antiobesity and antidiabetic activities (Choi & Cho, 2000).
- Enantioselective hydrolysis of racemic para-chlorostyrene oxide, a process based on green chemistry, allows the preparation of enantiomers of this compound in very high purity, which are valuable building blocks for the synthesis of biologically active targets like (R)-Eliprodil (Manoj et al., 2001).
Biocatalysis and Enantioselective Processes :
- The use of Sphingopyxis sp. as a whole-cell biocatalyst can produce various (S)-chlorostyrene oxide isomers, including (S)-3-chlorostyrene oxide, in high enantiomeric excess (ee), demonstrating its potential in the production of enantiomerically pure forms (Woo & Lee, 2013).
- Enzymatic transformations using Solanum tuberosum epoxide hydrolase can lead to enantioconvergent biohydrolysis of styrene oxide derivatives, providing high yields of corresponding diols, important for synthesizing biologically active molecules (Monterde et al., 2004).
Catalysis and Chemical Transformations :
- Chiral Mn(III) salen complexes, used as catalysts in epoxidation of nonfunctionalized alkenes, showed higher enantioselectivity in the presence of NaOCl, indicating their effectiveness in modifying the reactivity and selectivity of such reactions (Kureshy et al., 2005).
- The epoxide hydrolase from Sphingomonas sp. HXN-200 catalyzed the enantioselective hydrolysis of racemic chlorostyrene oxides, including 3-chlorostyrene oxide, to form corresponding (R)-diols and (S)-epoxides in high ee, demonstrating its utility in enantioselective syntheses (Jia, Wang, & Li, 2008).
properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466056 | |
| Record name | (S)-3-chlorostyrene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-chlorostyrene oxide | |
CAS RN |
115648-90-3 | |
| Record name | (S)-3-chlorostyrene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

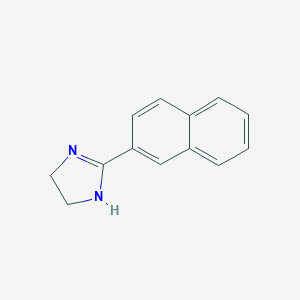
![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
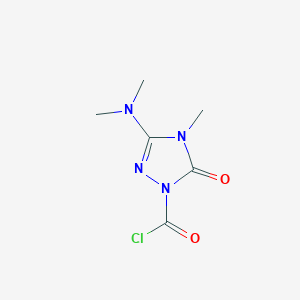

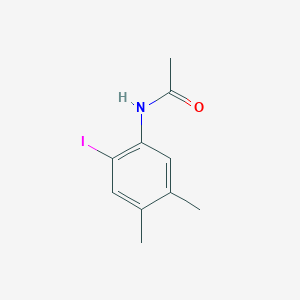


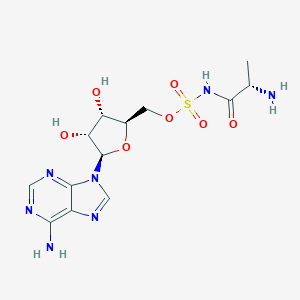
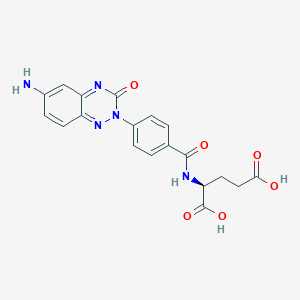
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
